molecular formula C14H19N3O B2925714 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide CAS No. 1795458-09-1

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide

Cat. No. B2925714
CAS RN: 1795458-09-1
M. Wt: 245.326
InChI Key: PTMNDADUDSZZLQ-UHFFFAOYSA-N
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Description

“N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains a pyrrolidine ring, which is a five-membered ring with the formula (CH2)4NH . The cyclobutanecarboxamide part of the molecule is a cyclobutane (a four-membered ring) attached to a carboxamide group (CONH2) .


Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, which is a part of the given compound, has been reported in the literature . They were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . The pyridine ring is a planar six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The pyridine ring can undergo electrophilic substitution reactions, while the pyrrolidine ring can undergo a variety of reactions including ring-opening reactions . The carboxamide group can participate in condensation reactions .

Scientific Research Applications

Heterocyclic Compounds in Pharmaceuticals and Agrochemicals

Nitrogen-containing heterocycles, such as pyridines and pyrrolidines, are foundational structures in pharmaceuticals and agrochemicals. Their high biological activity makes them essential for developing herbicides, insecticides, vitamins, and various pharmaceuticals. Specific compounds within this class are utilized as raw materials for anti-tuberculosis drugs and are under investigation for their potential in treating other conditions. These heterocyclic compounds' significance stems from their structural diversity and functional versatility, enabling a wide range of applications in medicine and agriculture (Higasio & Shoji, 2001).

Antimicrobial and Anticancer Properties

Recent studies have explored the antimicrobial and anticancer properties of nitrogen-containing heterocyclic compounds. For instance, pyrrole tetraamides exhibit strong antibacterial activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents. These findings are crucial in the ongoing search for effective treatments against drug-resistant bacterial infections (Dyatkina et al., 2002). Furthermore, Pt(II) pyridinium amidate complexes have shown in vitro cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents. These complexes demonstrate the importance of nitrogen-containing heterocycles in developing new therapeutic strategies against cancer (Muller et al., 2016).

Materials Science Applications

In materials science, nitrogen-containing heterocycles like pyrroles and pyridines are utilized for their electrical and photophysical properties. Polypyrrole, a material derived from pyrrole, is of particular interest due to its conductivity and potential applications in electronic devices. The research focuses on developing cost-effective production processes for polypyrrole, which could lead to advancements in electronic materials and devices (Higasio & Shoji, 2001).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activity. Further studies could also explore its potential uses in pharmaceutical applications .

properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-14(11-4-3-5-11)16-12-7-9-17(10-12)13-6-1-2-8-15-13/h1-2,6,8,11-12H,3-5,7,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMNDADUDSZZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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